2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a unique fusion of furan and pyrrole rings with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with furan-2-carboxylic acid in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The furan and pyrrole rings can participate in reduction reactions.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the nitro group to a carboxylic acid.
Reduction: Formation of amino derivatives.
Substitution: Halogenated derivatives of the nitrophenyl group.
Scientific Research Applications
2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets through its nitrophenyl and heterocyclic moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-b]pyrrole-2-carboxylic acid
- Thieno[2,3-b]pyrrole-4-carboxylic acid
- Pyrrole-2-carboxylic acid
Uniqueness
2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific fusion of furan and pyrrole rings with a nitrophenyl substituent. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research.
Properties
CAS No. |
71971-08-9 |
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Molecular Formula |
C13H8N2O5 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C13H8N2O5/c16-13(17)9-6-12-8(14-9)5-11(20-12)7-3-1-2-4-10(7)15(18)19/h1-6,14H,(H,16,17) |
InChI Key |
IWWKGHPFGGNUNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(O2)C=C(N3)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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